rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans
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Overview
Description
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is a chiral compound with a complex structure that includes a benzyl group, an ethoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, typically using an alcohol and an appropriate leaving group.
Resolution of Enantiomers: Since the compound is chiral, a resolution step may be necessary to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzyl or ethoxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or ethoxy groups.
Scientific Research Applications
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[(3R,4S)-1-benzyl-4-methoxypyrrolidin-3-yl]methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
[(3R,4S)-1-benzyl-4-propoxypyrrolidin-3-yl]methanamine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-2-17-14-11-16(10-13(14)8-15)9-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3/t13-,14-/m1/s1 |
InChI Key |
JBNYOYGGGFPKPS-ZIAGYGMSSA-N |
Isomeric SMILES |
CCO[C@@H]1CN(C[C@H]1CN)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC1CN(CC1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
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